

Introduction: The Strategic Importance of Fluorination in Cycloalkylamines

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)cyclohexanamine

Cat. No.: B3029170

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In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl ($-\text{CF}_3$) group, in particular, serves as a powerful modulator of a molecule's physicochemical and pharmacokinetic properties. When appended to a versatile building block like cyclohexanamine, it creates **3-(Trifluoromethyl)cyclohexanamine** (CAS 56287-83-3), a compound of significant interest.^{[1][2]} This guide offers an in-depth analysis of the core physicochemical properties of this molecule, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective application.

The trifluoromethyl group is not merely a passive substituent; its strong electron-withdrawing nature and high lipophilicity profoundly influence the basicity, membrane permeability, metabolic stability, and binding interactions of the parent amine.^{[2][3]} Understanding these influences is paramount for predicting and optimizing the behavior of novel chemical entities derived from this scaffold. This document moves beyond a simple recitation of data, explaining the causality behind experimental observations and providing robust, self-validating protocols for in-house characterization.

Section 1: Chemical Identity and Stereochemical Considerations

3-(Trifluoromethyl)cyclohexanamine is an aliphatic amine built on a cyclohexane chassis. The presence of two substituents on the ring at positions 1 and 3 introduces stereoisomerism, a critical factor that dictates the molecule's three-dimensional shape and, consequently, its biological activity.

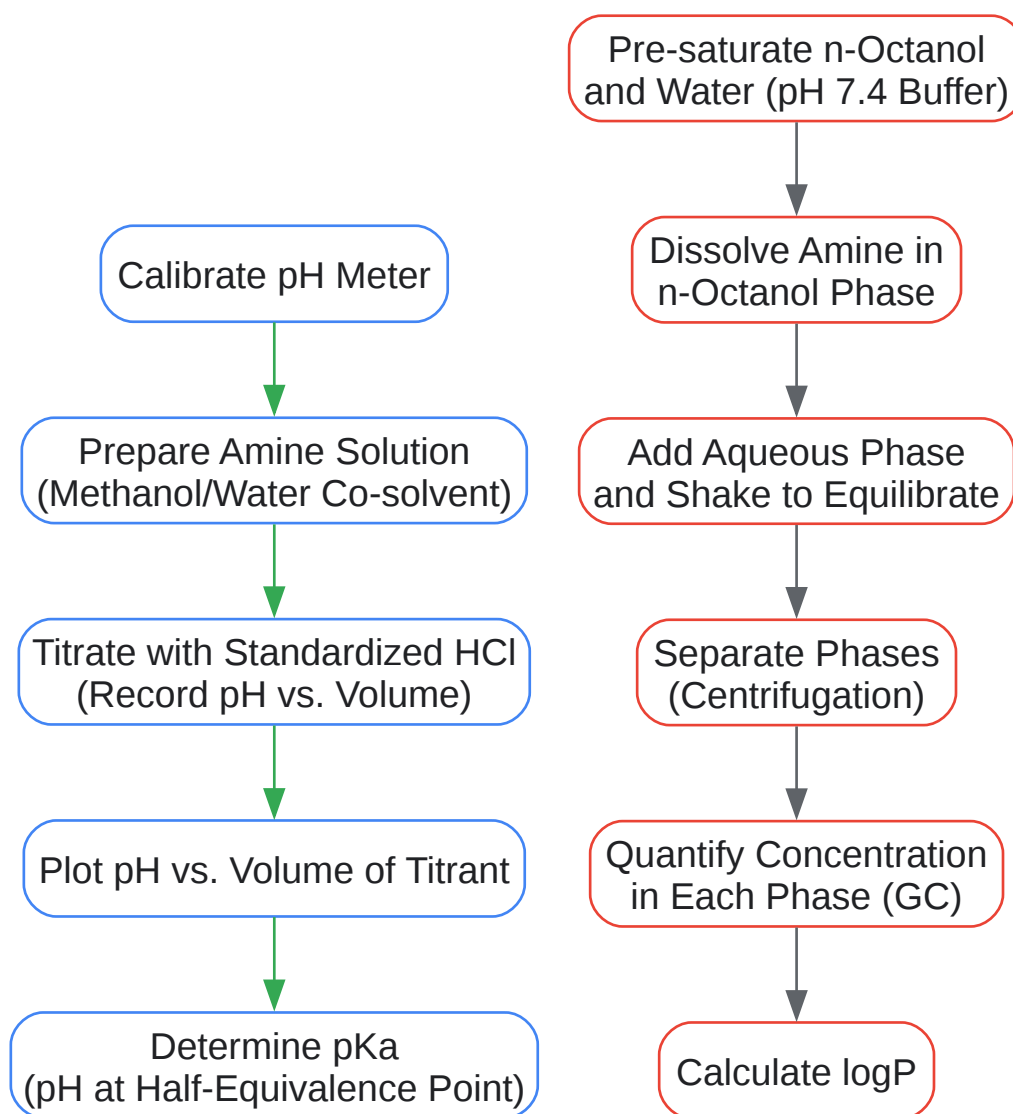
Key Identifiers and Properties:

Property	Value	Source(s)
IUPAC Name	3-(Trifluoromethyl)cyclohexan-1-amine	[1]
Synonyms	3-(Trifluoromethyl)cyclohexylamine	[1][2]
CAS Number	56287-83-3 (cis- and trans-mixture)	[1][2]
Molecular Formula	C ₇ H ₁₂ F ₃ N	[1][2][4]
Molecular Weight	167.17 g/mol	[1][4]
Appearance	Colorless to almost colorless liquid or solid	[1][2][5]

Note on Physical State: Commercial suppliers list the free base as both a liquid and a solid.[1][2][5] This variability may arise from differences in the cis/trans isomer ratio or residual solvent. The hydrochloride salt is typically an off-white or crystalline solid.[3]

Stereoisomerism: The Cis/Trans Dichotomy

The relative orientation of the amine (-NH₂) and trifluoromethyl (-CF₃) groups gives rise to two distinct diastereomers: cis and trans.



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